N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-25-20-11-13-23(14-12-20)26-16-15-24-19-7-9-22(10-8-19)28-18-17-27-21-5-3-2-4-6-21/h2-14,24H,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCYYYLPDLNDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-(2-phenoxyethoxy)aniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline is explored for its potential therapeutic properties, particularly in cancer research. Its structure suggests possible interactions with cellular pathways involved in tumor growth and proliferation.
- Case Study : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways related to cell survival and proliferation.
The compound's structural components allow it to interact with various biological targets, making it a candidate for further pharmacological studies.
- Antimicrobial Properties : Preliminary tests indicate that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Material Science
Due to its unique functional groups, this compound is investigated for applications in the development of advanced materials, including polymers and catalysts.
Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : Demonstrated cytotoxic effects on cancer cell lines.
- Antimicrobial Activity : Exhibited antibacterial properties against various pathogens.
- Pharmacokinetics : Moderate solubility in organic solvents may influence bioavailability.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- SMILES : COC1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
This compound features multiple aromatic rings and ether linkages, which may contribute to its biological activity.
The exact mechanism of action of this compound is still under investigation. However, compounds with similar structures have been shown to interact with various biological targets, including:
- Enzymes : Inhibition of specific kinases or phosphatases.
- Receptors : Modulation of signaling pathways through interaction with membrane receptors.
- DNA : Binding affinity that could influence gene expression or induce apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, research indicates that compounds with similar phenolic structures exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The cytotoxicity is often assessed using assays such as MTT or cell viability assays.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with apoptosis confirmed via Annexin V staining.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound was found to disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
